[1,2,4]Triazolo[4,3-a]pyrazine-8-carboxylic acid
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Overview
Description
[1,2,4]Triazolo[4,3-a]pyrazine-8-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of triazolo-pyrazine derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with orthoesters, followed by cyclization and subsequent functionalization . Industrial production methods often utilize commercially available, cost-effective reagents to achieve multigram-scale synthesis .
Chemical Reactions Analysis
[1,2,4]Triazolo[4,3-a]pyrazine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Scientific Research Applications
[1,2,4]Triazolo[4,3-a]pyrazine-8-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound has shown potential as an antibacterial and anticancer agent.
Industry: It is utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to [1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid include:
[1,2,4]Triazolo[4,3-c]quinazolines: Known for their bioisosterism and potential as therapeutic agents.
[1,2,4]Triazolo[4,3-a]quinoxalines: These compounds are potent adenosine receptor antagonists and have shown anticancer and anti-inflammatory activities.
The uniqueness of this compound lies in its versatile biological activities and its potential for further functionalization to develop new therapeutic agents .
Properties
Molecular Formula |
C6H4N4O2 |
---|---|
Molecular Weight |
164.12 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-5-9-8-3-10(5)2-1-7-4/h1-3H,(H,11,12) |
InChI Key |
FJIQDUCVFDFOML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NN=C2C(=N1)C(=O)O |
Origin of Product |
United States |
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